molecular formula C11H7BrN2O B14039935 1-Bromo-1-(2,4-dicyanophenyl)propan-2-one

1-Bromo-1-(2,4-dicyanophenyl)propan-2-one

Cat. No.: B14039935
M. Wt: 263.09 g/mol
InChI Key: GMWZLKGKXKZGDZ-UHFFFAOYSA-N
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Description

1-Bromo-1-(2,4-dicyanophenyl)propan-2-one is an organic compound with the molecular formula C11H7BrN2O It is a brominated derivative of a phenylpropanone, characterized by the presence of two cyano groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(2,4-dicyanophenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2,4-dicyanophenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination of the desired position on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2,4-dicyanophenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

1-Bromo-1-(2,4-dicyanophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2,4-dicyanophenyl)propan-2-one involves its interaction with molecular targets through its bromine and cyano groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups, which can stabilize reaction intermediates and facilitate specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-1-(2,4-dicyanophenyl)propan-2-one is unique due to the presence of two cyano groups on the phenyl ring, which significantly influence its chemical reactivity and potential applications. The cyano groups enhance the compound’s electron-withdrawing capacity, making it a valuable intermediate in various synthetic processes and research applications.

Properties

Molecular Formula

C11H7BrN2O

Molecular Weight

263.09 g/mol

IUPAC Name

4-(1-bromo-2-oxopropyl)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C11H7BrN2O/c1-7(15)11(12)10-3-2-8(5-13)4-9(10)6-14/h2-4,11H,1H3

InChI Key

GMWZLKGKXKZGDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)C#N)C#N)Br

Origin of Product

United States

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